The compound 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole is a complex organic molecule that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles characterized by a nitrogen atom within the ring structure. This specific compound features two significant substituents: a 3,5-dimethyl group and a 2H-pyrrol-2-ylidene group, which contribute to its unique chemical properties and reactivity. The molecular formula is and it has a molecular weight of approximately 229.30 g/mol. The compound is notable for its potential applications in organic electronics and fluorescent dye technologies due to its structural characteristics and electronic properties .
The reactivity of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole is influenced by the electron-rich nature of the pyrrole ring. Pyrroles typically react with electrophiles at the α-position (C2 or C5), leading to various substitution reactions. For this compound, possible reactions include:
These reactions highlight its versatility as a building block in organic synthesis .
The synthesis of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole can be approached through several methods:
These methods reflect the versatility in synthesizing pyrrole derivatives tailored for specific applications .
The unique properties of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole lend it to various applications:
Studies on interaction mechanisms involving this compound are essential for understanding its behavior in biological systems and materials science. Interaction studies typically focus on:
These studies can provide insights into its potential therapeutic applications and efficacy as a fluorescent probe .
Several compounds share structural characteristics with 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Pyrrole | Basic five-membered ring with one nitrogen | Foundational structure for many derivatives |
| Diethyl Pyrrole-2,5-dicarboxylate | Contains two carboxyl groups | Used in medicinal chemistry |
| BODIPY Dyes (e.g., BODIPY 493/503) | Boron-containing dyes with high fluorescence | Excellent photostability and quantum yield |
| Tetramethylpyrrole | Four methyl groups attached to pyrrole | Increased basicity compared to unsubstituted pyrrole |
The uniqueness of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole lies in its specific arrangement of methyl groups and the presence of an ethylidene substituent that enhances its reactivity and application potential compared to simpler pyrroles or other derivatives .
2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole belongs to the dipyrrin family, characterized by two pyrrole rings connected via a conjugated methine bridge. Its IUPAC name reflects the substituent positions: two methyl groups at the 3- and 5-positions of both pyrrole rings, with an ethylidene group bridging the α-positions. The molecular formula is C₁₅H₁₉N₂, and its structure features a planar π-conjugated system (Figure 1).
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₂ |
| Molecular Weight | 227.33 g/mol |
| Conjugated System | Dipyrrin core with methyl/ethyl substituents |
| Tautomeric Forms | 1H-pyrrole and 2H-pyrrol-2-ylidene |
The compound exists in equilibrium between its 1H-pyrrole (enamine) and 2H-pyrrol-2-ylidene (imine) tautomers, stabilized by intramolecular hydrogen bonding. This tautomerism is critical for its reactivity in forming coordination complexes, particularly with boron trifluoride (BF₃) to yield BODIPY dyes.
Common synonyms include:
The synthesis of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole requires careful consideration of precursor molecules and formation pathways for dipyrromethene structures [3]. The most established approach involves the condensation of pyrrole derivatives with carbonyl compounds under acidic conditions, followed by oxidation to generate the dipyrromethene scaffold [6].
The selection of appropriate starting materials centers on 3,5-dimethylpyrrole derivatives, which can be synthesized through the Knorr pyrrole synthesis [6]. This method involves the reaction of α-amino-ketones with compounds containing electron-withdrawing groups adjacent to carbonyl functionalities [6]. The original Knorr synthesis employed ethyl acetoacetate, which was converted to ethyl 2-oximinoacetoacetate through treatment with sodium nitrite in glacial acetic acid [6].
Modern synthetic approaches utilize improved conditions where the oxime solution and zinc dust are gradually added to a well-stirred solution of ethyl acetoacetate in glacial acetic acid [6]. This modification produces diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, commonly known as Knorr's Pyrrole, with enhanced yields and reproducibility [6].
The formation of dipyrromethane intermediates follows established condensation protocols involving pyrrole units and aldehydes [3] [5]. Acid-catalyzed condensation reactions typically employ trifluoroacetic acid as the catalyst, promoting the nucleophilic attack of pyrrole at the carbonyl carbon [3]. The resulting dipyrromethane can subsequently undergo oxidation to form the corresponding dipyrromethene structure [5].
| Precursor Type | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|
| 3,5-Dimethylpyrrole + Aldehyde | Trifluoroacetic acid, room temperature | 65-85% | [3] |
| Knorr's Pyrrole derivatives | Propionic acid, reflux | 70-90% | [3] |
| β-Substituted pyrroles | Indium chloride catalyst | 60-80% | [34] |
The transformation of dipyrromethanes to dipyrromethenes requires selective oxidation methods [3] [20]. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone serves as the most commonly employed oxidant for this conversion [20] [25]. The reaction typically proceeds at room temperature in dichloromethane, with reaction times ranging from 1-3 hours depending on substrate reactivity [20].
Alternative oxidation strategies include the use of p-chloranil, which provides similar efficiency but with different selectivity profiles [3]. The choice of oxidant significantly influences the formation of side products and overall reaction yield [25].
The complexation of dipyrromethene ligands with boron difluoride represents a crucial synthetic transformation for accessing boron dipyrromethene complexes [8] [11]. These reactions typically employ boron trifluoride-diethyl ether complex in the presence of base catalysts [8].
The most widely adopted method involves treating dipyrromethene precursors with boron trifluoride-diethyl ether complex in the presence of triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene [8] [11]. The reaction proceeds through initial coordination of the dipyrromethene nitrogen atoms to the boron center, followed by fluoride displacement [11].
Reaction temperatures typically range from room temperature to 110°C, depending on the substrate reactivity and desired reaction rate [7]. Higher temperatures generally provide faster conversion but may lead to increased side product formation [7].
Recent developments have introduced alternative boron sources and reaction conditions to improve selectivity and yield [9]. The use of boron trichloride followed by fluoride exchange has shown promise for challenging substrates [9]. This approach allows for milder reaction conditions and reduced decomposition of sensitive functional groups [9].
| Boron Source | Base | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| Boron trifluoride-diethyl ether | Triethylamine | 25-60°C | 70-85% | [8] |
| Boron trifluoride-diethyl ether | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 60-110°C | 75-90% | [11] |
| Boron trichloride | Potassium fluoride | 0-25°C | 65-80% | [9] |
The successful formation of boron difluoride complexes depends on several critical parameters [12]. Solvent selection plays a crucial role, with dichloromethane and toluene being the most effective media [12]. The stoichiometry of reagents must be carefully controlled, with typical ratios of 1:3:3 for dipyrromethene:boron source:base [12].
Reaction monitoring through thin-layer chromatography or ultraviolet-visible spectroscopy allows for optimization of reaction times and conditions [23]. The appearance of characteristic absorption bands around 500-550 nanometers indicates successful complex formation [23].
The introduction of stereochemical control in dipyrromethene synthesis represents an advanced synthetic challenge requiring specialized methodologies [13] [14] [17]. Several strategies have been developed to achieve enantioselective functionalization of pyrrole derivatives [14] [17].
Chiral phosphoric acid catalysts have emerged as powerful tools for asymmetric functionalization of pyrrole substrates [14] [17]. These catalysts promote Friedel-Crafts reactions with high enantioselectivity, particularly at the β-position of pyrrole rings [14]. The use of 9-anthracenyl-substituted binaphthol-derived phosphoric acids has shown exceptional performance in these transformations [13].
The mechanism involves non-covalent interactions between the chiral catalyst and substrates, leading to preferential formation of one enantiomer [13]. Computational studies suggest that the linear geometry of anthracenyl substituents and the presence of electron-withdrawing groups are crucial for achieving high stereoselectivity [13].
Asymmetric reduction of pyrrole systems provides an alternative approach to introduce chirality [16] [18]. Heterogeneous catalytic hydrogenation using chiral metal catalysts can achieve excellent diastereoselectivity when existing stereocenters are present [16]. The reduction typically proceeds through delivery of hydrogen from one face of the aromatic system [18].
| Catalyst System | Substrate Type | Diastereoselectivity | Yield | Reference |
|---|---|---|---|---|
| Palladium on carbon | Bicyclic pyrroles | >95:5 | 85-95% | [16] |
| Chiral rhodium complexes | Substituted pyrroles | 90:10-98:2 | 70-90% | [18] |
| Ruthenium-binap | Functionalized pyrroles | 85:15-95:5 | 75-85% | [18] |
Direct asymmetric alkylation of pyrrole derivatives has been achieved using chiral transition metal complexes [17]. Nickel and iridium-based catalyst systems have shown particular promise for β-position functionalization [17]. These methods allow for the construction of quaternary stereocenters with high enantioselectivity [17].
The substrate scope includes various 2,5-disubstituted pyrroles, which undergo alkylation to form products with tetrasubstituted stereogenic centers [14]. Reaction conditions typically involve low temperatures and inert atmosphere to maintain catalyst activity and prevent racemization [14].
The purification and structural characterization of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole requires specialized techniques due to the compound's unique properties [19] [21] [22].
Column chromatography remains the primary purification method for dipyrromethene derivatives [33] [34]. Silica gel serves as the most commonly used stationary phase, with gradient elution systems providing optimal separation [33]. Typical mobile phase compositions include mixtures of dichloromethane and hexanes, with ratios adjusted based on compound polarity [34].
The purification process begins with crude product dissolution in minimal solvent volume, followed by loading onto a silica gel column [34]. Elution proceeds with increasing polarity gradients, typically starting with pure hexanes and progressing to dichloromethane [34]. Product fractions are monitored using thin-layer chromatography and ultraviolet detection [34].
For large-scale purifications, recrystallization provides an effective complementary approach [34]. Ethanol-water mixtures in 4:1 ratios have shown excellent results for dipyrromethane derivatives, yielding crystalline products with high purity [34].
Analytical and preparative high-performance liquid chromatography methods have been developed for pyrrole derivative separation [24] [36]. Reverse-phase columns with cyano functionality provide excellent selectivity for these compounds [36]. Mobile phases typically consist of acetonitrile-water systems with phosphoric acid modifiers for peak shaping [36].
Mass-spectrometry compatible conditions utilize formic acid instead of phosphoric acid to enable direct coupling with detection systems [24] [36]. Flow rates can be increased up to twice conventional values for preparative applications without significant loss of resolution [24].
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for dipyrromethene compounds [22] [25] [40]. Proton nuclear magnetic resonance spectra typically show distinctive chemical shift patterns, with pyrrolic protons appearing between 5.9-6.7 parts per million [25]. The bridging methine proton appears as a characteristic singlet around 5.0-5.5 parts per million [25].
Carbon-13 nuclear magnetic resonance spectroscopy confirms structural assignments through characteristic chemical shifts [25] [40]. Dipyrromethene carbons typically resonate between 100-150 parts per million, with the bridging carbon appearing around 40-50 parts per million [25].
| Spectroscopic Method | Key Diagnostic Features | Chemical Shift Range | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Pyrrolic protons | 5.9-6.7 ppm | [25] |
| ¹H Nuclear Magnetic Resonance | Methine bridge | 5.0-5.5 ppm | [25] |
| ¹³C Nuclear Magnetic Resonance | Pyrrolic carbons | 100-150 ppm | [25] |
| ¹⁵N Nuclear Magnetic Resonance | Nitrogen nuclei | -210 to -231 ppm | [22] |
High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition analysis [19] [42]. Electrospray ionization and atmospheric pressure chemical ionization are the preferred ionization methods for these compounds [19]. Characteristic fragmentation patterns include loss of methyl groups and pyrrole ring opening [42].
Elemental analysis serves as a complementary technique for purity assessment [39] [42]. The method determines carbon, hydrogen, and nitrogen content with high precision, allowing for detection of residual solvents or impurities [39]. Sample sizes typically range from 1-5 milligrams, making the technique suitable for synthetic intermediates [39].
Infrared spectroscopy provides valuable information about functional group presence and molecular vibrations [38] [41]. Characteristic absorption bands for pyrrole derivatives include nitrogen-hydrogen stretching around 3300-3500 wavenumbers and carbon-hydrogen stretching in the 2800-3200 wavenumber region [38] [41].
X-ray crystallographic analysis represents the most precise method for determining the three-dimensional molecular architecture of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole. The crystallographic investigations reveal fundamental structural characteristics that define the compound's spatial arrangement and intermolecular interactions.
The core architecture of this compound consists of two pyrrole rings connected through an ethylidene bridge, creating a conjugated system with specific geometric constraints [1] [2]. Crystallographic studies of related pyrrole derivatives demonstrate that the pyrrole rings typically exhibit planar geometry with carbon-carbon bond lengths ranging from 1.35 to 1.45 Å and nitrogen-carbon bond distances between 1.36 and 1.42 Å [3] [4]. The planarity of individual pyrrole units is maintained with root mean square deviations typically below 0.05 Å from the best-fit plane [2] [5].
The ethylidene linker introduces a critical structural element that influences the overall molecular conformation. Studies on similar pyrrole-ylidene compounds reveal that the dihedral angles between pyrrole rings can vary from 0° to 89°, depending on steric interactions and crystal packing forces [1] [4]. The presence of methyl substituents at the 3,5-positions of both pyrrole rings creates additional steric constraints that affect the molecular geometry and crystal packing arrangements [6] [7].
Unit cell parameters for related dimethyl-substituted pyrrole derivatives typically crystallize in common space groups such as P21/c, P-1, or C2/c, with cell dimensions varying based on the specific substitution pattern and intermolecular interactions [8] [9]. The crystal structures exhibit characteristic intermolecular hydrogen bonding patterns, particularly involving the pyrrole nitrogen atoms and any available hydrogen bond donors or acceptors [5].
Spectroscopic characterization provides comprehensive fingerprinting of the molecular structure through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that are characteristic of the pyrrole-ylidene framework.
Nuclear Magnetic Resonance Spectroscopy Analysis
Proton nuclear magnetic resonance spectroscopy of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole exhibits characteristic resonances for the pyrrole ring protons and methyl substituents [10] [11]. The pyrrole nitrogen-hydrogen protons typically appear as broad singlets between 9.5 and 12.0 parts per million, reflecting the electron-deficient nature of the nitrogen atom in the aromatic system [12] [13]. The aromatic protons of the pyrrole rings resonate in the range of 6.0 to 7.2 parts per million for alpha-protons and 6.1 to 6.8 parts per million for beta-protons [11] [14].
The methyl substituents attached to the pyrrole rings generate sharp singlet signals typically between 2.0 and 2.5 parts per million, with integration patterns consistent with the presence of four equivalent methyl groups [10] [14]. The ethylidene bridge protons exhibit characteristic chemical shifts that reflect their proximity to the electron-rich pyrrole systems and the degree of conjugation within the molecule [15] [16].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift analysis. The pyrrole carbon atoms exhibit distinct resonances with alpha-carbons appearing between 115 and 125 parts per million, while beta-carbons resonate between 105 and 115 parts per million [11] [13]. The quaternary carbons bearing methyl substituents typically appear in the range of 120 to 140 parts per million, depending on the specific substitution pattern and electronic environment [12].
Infrared Spectroscopy Characterization
Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of the pyrrole framework and substituent groups. The nitrogen-hydrogen stretching vibrations appear as medium intensity bands between 3300 and 3500 wavenumbers, characteristic of pyrrole rings [12] [17]. The aromatic carbon-carbon stretching modes are observed between 1400 and 1600 wavenumbers, indicating the presence of conjugated aromatic systems [18] [17].
The methyl substituents contribute characteristic carbon-hydrogen stretching vibrations between 2800 and 3000 wavenumbers, along with deformation modes appearing between 1350 and 1450 wavenumbers [18]. The ethylidene bridge exhibits specific vibrational modes that reflect the degree of conjugation and structural constraints within the molecule [19].
Ultra-Violet Visible Spectroscopy
Ultra-violet visible spectroscopy provides insight into the electronic transitions and conjugation extent within the molecule. The compound exhibits characteristic absorption bands in the ultra-violet region between 200 and 350 nanometers, corresponding to pi-pi star transitions within the conjugated pyrrole system [12] [20]. Additional absorption features may appear between 280 and 400 nanometers, representing n-pi star transitions involving the nitrogen lone pairs [12].
The extent of conjugation between the two pyrrole rings through the ethylidene bridge influences the position and intensity of these electronic transitions. Extended conjugation typically results in bathochromic shifts of the absorption maxima, indicating increased electronic delocalization throughout the molecular framework [21] [22].
Density functional theory calculations provide detailed insights into the electronic structure, molecular orbitals, and electronic properties of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole. These computational investigations complement experimental data and enable prediction of properties that may be difficult to measure directly.
Molecular Orbital Analysis
Computational modeling using density functional theory with the B3LYP functional and 6-31G(d) basis set reveals the electronic structure characteristics of the compound [23] [24]. The highest occupied molecular orbital energies for similar pyrrole derivatives typically range from -5.0 to -6.5 electron volts, while the lowest unoccupied molecular orbital energies fall between -1.5 and -3.0 electron volts [25] [26]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital gap provides insight into the electronic excitation energies and potential photophysical properties [27].
The molecular orbitals exhibit significant delocalization across both pyrrole rings and the connecting ethylidene bridge, indicating substantial electronic conjugation throughout the molecular framework [28] [29]. The presence of methyl substituents introduces electron-donating effects that influence the orbital energies and distribution patterns [24] [6].
Electronic Properties Calculations
Time-dependent density functional theory calculations enable prediction of electronic excitation energies and oscillator strengths for optical transitions [23] [22]. The vertical excitation energies for pyrrole derivatives typically range from 2.5 to 6.0 electron volts, with oscillator strengths between 0.1 and 1.6, depending on the specific electronic transition involved [26] [30].
The computed dipole moments for similar compounds range from 0.5 to 3.5 Debye units, reflecting the electron distribution and polarization within the molecule [24] [26]. First hyperpolarizability values, which indicate nonlinear optical properties, typically fall between 10 and 70 × 10^-30 electrostatic units for pyrrole derivatives with extended conjugation [16] [12].
Thermodynamic and Stability Analysis
Computational investigations provide insights into the thermodynamic stability and conformational preferences of the compound. The optimized molecular geometry reveals the preferred spatial arrangement that minimizes the total electronic energy while maintaining structural constraints imposed by the pyrrole framework and substituent interactions [24] [30].
Chemical hardness values, calculated as half the difference between ionization potential and electron affinity, typically range from 2.5 to 4.0 electron volts for pyrrole derivatives, indicating the resistance to charge transfer and chemical reactivity [16]. These parameters provide fundamental insights into the electronic behavior and potential applications of the compound in materials science and photophysical applications.
| Parameter | Typical Range | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -5.0 to -6.5 | DFT B3LYP/6-31G(d) |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.5 to -3.0 | DFT B3LYP/6-31G(d) |
| Band Gap (eV) | 2.0 to 4.5 | DFT B3LYP/6-31G(d) |
| Dipole Moment (Debye) | 0.5 to 3.5 | DFT B3LYP/6-31G(d) |
| First Hyperpolarizability (×10^-30 esu) | 10 to 70 | DFT B3LYP/6-31G(d) |
| Excitation Energy (eV) | 2.5 to 6.0 | TD-DFT B3LYP/6-31G(d) |
| Oscillator Strength | 0.1 to 1.6 | TD-DFT B3LYP/6-31G(d) |
| Vertical Ionization Potential (eV) | 6.0 to 8.0 | DFT B3LYP/6-31G(d) |
| Electron Affinity (eV) | 0.5 to 2.0 | DFT B3LYP/6-31G(d) |
| Chemical Hardness (eV) | 2.5 to 4.0 | DFT B3LYP/6-31G(d) |